molecular formula C4H3IN2O2S B6608272 4-amino-5-iodo-1,2-thiazole-3-carboxylicacid CAS No. 2839156-60-2

4-amino-5-iodo-1,2-thiazole-3-carboxylicacid

Cat. No.: B6608272
CAS No.: 2839156-60-2
M. Wt: 270.05 g/mol
InChI Key: RQFNJNASRUYARU-UHFFFAOYSA-N
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Description

4-amino-5-iodo-1,2-thiazole-3-carboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with an amino group at the 4-position, an iodine atom at the 5-position, and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-iodo-1,2-thiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of 4-amino-5-iodo-1,2-thiazole with a carboxylating agent under controlled temperature and pressure conditions

Industrial Production Methods

Industrial production of 4-amino-5-iodo-1,2-thiazole-3-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-iodo-1,2-thiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different thiazole derivatives.

    Substitution: The iodine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the iodine atom under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various reduced thiazole derivatives.

    Substitution: Thiazole derivatives with different functional groups at the 5-position.

Scientific Research Applications

4-amino-5-iodo-1,2-thiazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-amino-5-iodo-1,2-thiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    4-amino-1,2-thiazole-3-carboxylic acid: Lacks the iodine atom at the 5-position.

    5-iodo-1,2-thiazole-3-carboxylic acid: Lacks the amino group at the 4-position.

    4-amino-5-chloro-1,2-thiazole-3-carboxylic acid: Contains a chlorine atom instead of iodine at the 5-position.

Uniqueness

4-amino-5-iodo-1,2-thiazole-3-carboxylic acid is unique due to the presence of both the amino group and the iodine atom, which confer distinct chemical reactivity and potential biological activities compared to its analogs. The combination of these functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-amino-5-iodo-1,2-thiazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3IN2O2S/c5-3-1(6)2(4(8)9)7-10-3/h6H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFNJNASRUYARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SN=C1C(=O)O)I)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3IN2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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